molecular formula C24H15F3N2O3 B2647919 2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866343-01-3

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2647919
CAS No.: 866343-01-3
M. Wt: 436.39
InChI Key: LUNUHSCAROQIIM-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes multiple fluorine atoms and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-fluorobenzoyl chloride with 6-fluoro-4-oxo-1,4-dihydroquinoline in the presence of a base, followed by acylation with 4-fluoroaniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluorine-substituted analogs .

Scientific Research Applications

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to its combination of multiple fluorine atoms and a quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N2O3/c25-15-3-1-14(2-4-15)23(31)20-12-29(21-10-7-17(27)11-19(21)24(20)32)13-22(30)28-18-8-5-16(26)6-9-18/h1-12H,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUHSCAROQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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